N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of furan-2-carbonyl chloride with 4-amino-2-methoxybenzoic acid in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 1-benzofuran-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to the disruption of essential biological pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
Similar Compounds
Fenfuram: A fungicide with a similar furan structure.
Furcarbanil: Another furan derivative used as a fungicide.
Methfuroxam: A furan carboxamide with similar biological activities.
Uniqueness
N-(4-{[(2-furoylamino)carbothioyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
445418-10-0 |
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Molecular Formula |
C22H17N3O5S |
Molecular Weight |
435.5g/mol |
IUPAC Name |
N-[4-(furan-2-carbonylcarbamothioylamino)-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17N3O5S/c1-28-18-12-14(23-22(31)25-20(26)17-7-4-10-29-17)8-9-15(18)24-21(27)19-11-13-5-2-3-6-16(13)30-19/h2-12H,1H3,(H,24,27)(H2,23,25,26,31) |
InChI Key |
TZHJUWMXOAZVBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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